Elinogrel potassium is synthesized through a series of chemical reactions involving various reagents and solvents. Its development is rooted in the need for effective antiplatelet therapies that can provide rapid and sustained inhibition of platelet aggregation.
Elinogrel potassium falls under the category of antiplatelet medications and specifically targets the P2Y12 receptor, which plays a crucial role in platelet activation and aggregation. This classification places it alongside other well-known agents used in managing cardiovascular conditions.
The synthesis of Elinogrel potassium involves several key steps:
The synthetic process typically employs advanced purification techniques such as recrystallization and chromatography to ensure high yield and purity. Industrial production methods mirror these laboratory techniques but are optimized for larger scale operations, emphasizing efficiency and quality control .
The molecular formula for Elinogrel potassium is . Its structural features include:
These structural characteristics contribute to its biological activity as an antiplatelet agent .
Elinogrel potassium can undergo various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The products formed from these reactions are often studied for their potential therapeutic applications .
Elinogrel potassium functions by binding to the P2Y12 receptor on platelets. This binding inhibits adenosine diphosphate (ADP) from activating its receptor, which is crucial for platelet aggregation. Specifically, it prevents the activation of the glycoprotein IIb/IIIa complex, thereby inhibiting platelet aggregation and reducing the risk of thrombus formation .
Elinogrel potassium has significant scientific uses:
Platelet activation via adenosine diphosphate (ADP) is a central pathway in arterial thrombosis, particularly in acute coronary syndromes (ACS) and post-percutaneous coronary intervention (PCI). The P2Y12 receptor, a Gi-coupled purinergic receptor, amplifies platelet aggregation and stabilizes thrombi by inhibiting adenylate cyclase and promoting glycoprotein IIb/IIIa activation [7] [10]. Irreversible P2Y12 inhibitors (e.g., clopidogrel) require hepatic bioactivation and exhibit variable patient response due to genetic polymorphisms (e.g., CYP2C19 loss-of-function alleles), leading to thrombotic events in 5–10% of high-risk patients despite therapy [7] [10]. This limitation underscored the need for direct-acting, predictable agents capable of rapid and consistent platelet inhibition.
Reversible P2Y12 antagonists represent a pharmacological evolution addressing key limitations of thienopyridines. Unlike irreversible inhibitors, reversible agents:
Elinogrel potassium (INN/USAN; PRT060128 potassium) is a quinazoline-2,4-dione derivative developed by Portola Pharmaceuticals and later licensed to Novartis [1] [9]. Its competitive structure enabled:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7